molecular formula C10H10ClFN2 B12625311 2-Amino-7-fluoro-3-methylquinoline hydrochloride CAS No. 1172730-54-9

2-Amino-7-fluoro-3-methylquinoline hydrochloride

Cat. No.: B12625311
CAS No.: 1172730-54-9
M. Wt: 212.65 g/mol
InChI Key: NLPYQKDSOSQSEV-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10ClFN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-3-methylquinoline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoro-3-methylquinoline.

    Amination: The 7-fluoro-3-methylquinoline undergoes an amination reaction to introduce the amino group at the 2-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-3-methylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The fluorine atom and amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .

Scientific Research Applications

2-Amino-7-fluoro-3-methylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluoro-3-methylquinoline
  • 2-Amino-7-methoxy-3-methylquinoline hydrochloride
  • 4-Amino-7-fluoroquinoline
  • 4-Amino-8-fluoroquinoline

Comparison

Compared to these similar compounds, 2-Amino-7-fluoro-3-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain research applications .

Properties

CAS No.

1172730-54-9

Molecular Formula

C10H10ClFN2

Molecular Weight

212.65 g/mol

IUPAC Name

7-fluoro-3-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C10H9FN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H

InChI Key

NLPYQKDSOSQSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)N=C1N.Cl

Origin of Product

United States

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